Cas no 741709-58-0 (2-Acetylpyridine-4-boronic acid pinacol ester)

2-Acetylpyridine-4-boronic acid pinacol ester 化学的及び物理的性質
名前と識別子
-
- 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone
- 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone
- 2-Acetylpyridine-4-boronic acid pinacol ester
- Ethanone,1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-
-
- MDL: MFCD09952047
- インチ: InChI=1S/C13H18BNO3/c1-9(16)11-8-10(6-7-15-11)14-17-12(2,3)13(4,5)18-14/h6-8H,1-5H3
- InChIKey: DYRIBTLLHRHBGE-UHFFFAOYSA-N
- ほほえんだ: CC(=O)C1=NC=CC(=C1)B2OC(C)(C)C(C)(C)O2
計算された属性
- せいみつぶんしりょう: 247.13800
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 327
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- PSA: 48.42000
- LogP: 1.58340
2-Acetylpyridine-4-boronic acid pinacol ester セキュリティ情報
2-Acetylpyridine-4-boronic acid pinacol ester 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Acetylpyridine-4-boronic acid pinacol ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM134030-5g |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone |
741709-58-0 | 98% | 5g |
$772 | 2023-02-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T61580-250mg |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone |
741709-58-0 | - | 250mg |
¥948.0 | 2023-09-06 | |
Chemenu | CM134030-250mg |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone |
741709-58-0 | 98% | 250mg |
$73 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T15294-5g |
2-Acetylpyridine-4-boronic acid pinacol ester |
741709-58-0 | 98% | 5g |
21662.0CNY | 2021-08-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GD434-1g |
2-Acetylpyridine-4-boronic acid pinacol ester |
741709-58-0 | 98% | 1g |
1762.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GD434-50mg |
2-Acetylpyridine-4-boronic acid pinacol ester |
741709-58-0 | 98% | 50mg |
198.0CNY | 2021-08-04 | |
Chemenu | CM134030-1g |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone |
741709-58-0 | 98% | 1g |
$182 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T15294-1g |
2-Acetylpyridine-4-boronic acid pinacol ester |
741709-58-0 | 98% | 1g |
6930.0CNY | 2021-08-03 | |
Chemenu | CM134030-250mg |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone |
741709-58-0 | 98% | 250mg |
$77 | 2023-02-18 | |
TRC | A188308-50mg |
2-Acetylpyridine-4-boronic acid pinacol ester |
741709-58-0 | 50mg |
$ 87.00 | 2023-04-19 |
2-Acetylpyridine-4-boronic acid pinacol ester 関連文献
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
2-Acetylpyridine-4-boronic acid pinacol esterに関する追加情報
2-Acetylpyridine-4-boronic Acid Pinacol Ester: A Comprehensive Overview
2-Acetylpyridine-4-boronic acid pinacol ester (CAS No. 741709-58-0) is a versatile compound that has garnered significant attention in the field of organic synthesis and materials science. This compound, characterized by its unique structure featuring a pyridine ring substituted with an acetyl group and a boronic acid pinacol ester moiety, serves as a valuable building block in various chemical reactions. The boronic acid pinacol ester functionality is particularly noteworthy, as it enables the compound to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are pivotal in modern organic chemistry.
Recent advancements in the synthesis and application of 2-acetylpyridine-4-boronic acid pinacol ester have highlighted its potential in drug discovery and material engineering. Researchers have exploited its reactivity to develop novel heterocyclic compounds, which are essential components in pharmaceuticals and agrochemicals. The pyridine ring structure provides a rigid framework that can be further functionalized to introduce diverse substituents, enhancing the compound's versatility. For instance, studies have demonstrated that this compound can be used as a precursor for synthesizing bioactive molecules with potential anti-inflammatory and anticancer properties.
In the realm of materials science, 2-acetylpyridine-4-boronic acid pinacol ester has been employed in the construction of advanced materials, such as organic semiconductors and optoelectronic devices. Its ability to undergo precise cross-coupling reactions allows for the creation of well-defined molecular architectures, which are critical for achieving desired electronic properties. Recent research has focused on integrating this compound into polymer frameworks, where it contributes to enhanced charge transport characteristics and improved device performance.
The synthesis of 2-acetylpyridine-4-boronic acid pinacol ester typically involves multi-step processes that emphasize both efficiency and selectivity. One common approach involves the nucleophilic substitution of a suitable pyridine derivative with a boronic acid group, followed by esterification to form the pinacol ester. This methodology ensures high purity and structural integrity, making the compound suitable for demanding applications in both academia and industry.
From an environmental standpoint, the development of sustainable synthetic routes for 2-acetylpyridine-4-boronic acid pinacol ester has become a focal point for researchers. Green chemistry principles are being increasingly incorporated into its production processes, with efforts directed toward reducing waste generation and minimizing energy consumption. These advancements not only enhance the eco-friendliness of the compound but also align with global initiatives aimed at promoting sustainable chemical practices.
In conclusion, 2-acetylpyridine-4-boronic acid pinacol ester (CAS No. 741709-58-0) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, reactivity, and applicability across diverse fields underscore its importance as a key intermediate in chemical synthesis. As research continues to uncover new avenues for its utilization, this compound is poised to play an even more significant role in driving innovation across various scientific disciplines.
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